2,6-Difluoro-3-pentafluoroethyl-pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-difluoro-3-(1,1,2,2,2-pentafluoroethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F7N/c8-4-2-1-3(5(9)15-4)6(10,11)7(12,13)14/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHBBQCGKWLYOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(C(F)(F)F)(F)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F7N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501224973 | |
| Record name | 2,6-Difluoro-3-(1,1,2,2,2-pentafluoroethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501224973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204234-54-7 | |
| Record name | 2,6-Difluoro-3-(1,1,2,2,2-pentafluoroethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204234-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Difluoro-3-(1,1,2,2,2-pentafluoroethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501224973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Mechanistic Investigations
Elucidation of C-F Bond Formation Mechanisms
The formation of carbon-fluorine (C-F) bonds on a pyridine (B92270) ring can proceed through several mechanistic routes, including radical and ionic pathways. The choice of reagents and catalysts is critical in directing the reaction towards the desired outcome.
Radical Mechanisms in Fluorination
Radical-based fluorination reactions offer a powerful method for C-H functionalization. These reactions often proceed via single-electron transfer (SET) processes, generating radical intermediates that subsequently react to form the C-F bond. rsc.org One notable approach is inspired by the enzymatic C-H hydroxylation performed by cytochrome P450 enzymes. rsc.org
In this context, pyridine N-oxyl radicals have been shown to promote the C-H fluorination of various substrates, including those with bioactive properties. rsc.org These reactions can be conducted in environmentally benign solvents like water and at ambient temperatures. rsc.org Mechanistic investigations, including radical trap experiments, have confirmed that these transformations proceed through radical intermediates. rsc.org The study of pyridine radical cations and their fluorinated derivatives in low-temperature matrices provides further insight into the electronic structure and relaxation behavior of these key intermediates. usgs.gov
Ionic Mechanisms in Fluorination (e.g., SNAr, Chichibabin-type reactions)
Ionic mechanisms are also prevalent in the fluorination of pyridine rings. The Nucleophilic Aromatic Substitution (SNAr) reaction is a common pathway, particularly for pyridines bearing good leaving groups. pearson.com In the context of synthesizing fluoropyridines, a pre-installed group can be displaced by a fluoride (B91410) nucleophile. Conversely, once a fluorine atom is installed, it can serve as a leaving group for subsequent SNAr reactions, allowing for further functionalization. orgsyn.org
The Chichibabin reaction, traditionally an amination method, provides a conceptual framework for direct C-H fluorination adjacent to the ring nitrogen. pkusz.edu.cnnih.gov The classic Chichibabin reaction involves the nucleophilic addition of an amide anion (NH₂⁻) to the pyridine ring, followed by the elimination of a hydride ion (H⁻). wikipedia.orgyoutube.com Mechanistic studies suggest that a similar pathway can be adapted for fluorination, where a fluoride source interacts with the pyridine ring. nih.govresearchgate.net The regioselectivity of these reactions is often directed to the 2-position of the pyridine ring. pkusz.edu.cnyoutube.com
The general mechanism for a Chichibabin-type reaction involves the addition of a nucleophile to form a σ-adduct (a Meisenheimer-type intermediate), which then rearomatizes by eliminating a hydride ion. wikipedia.org
Role of Catalysts and Reagents in Direct and Selective Fluorination
The choice of catalyst and reagent is paramount in achieving direct and selective fluorination of pyridines. Silver(II) fluoride (AgF₂) has emerged as a highly effective reagent for the site-selective C-H fluorination of pyridines and diazines, reacting preferentially at the position adjacent to the nitrogen atom. nih.govresearchgate.net These reactions are often fast, occurring at room temperature, and tolerate a wide range of functional groups. nih.govacs.org The proposed mechanism for reactions with AgF₂ involves the coordination of the basic nitrogen of the heterocycle to the silver center, which increases the electrophilicity of the ring and facilitates the fluorination process. researchgate.netacs.org
Palladium-catalyzed reactions have also been developed for aromatic fluorination. pku.edu.cnnih.gov These methods typically involve the oxidative addition of an aryl halide or triflate to a Pd(0) complex, followed by ligand exchange with a fluoride source and subsequent reductive elimination to form the C-F bond. nih.gov The development of specialized phosphine (B1218219) ligands has been crucial for the success of these catalytic cycles. nih.gov
Furthermore, photoredox catalysis has provided a milder alternative for C-F bond formation, utilizing visible light to mediate the reaction under gentle conditions. nih.gov
| Reagent/Catalyst | Reaction Type | Key Mechanistic Feature | Selectivity | Reference |
|---|---|---|---|---|
| Pyridine N-oxyl radical / Selectfluor | Radical C-H Fluorination | Single-Electron Transfer (SET) generating radical intermediates. | Dependent on substrate C-H bond reactivity. | rsc.orgrsc.org |
| AgF₂ | Direct C-H Fluorination | Coordination to pyridine nitrogen, activating the ring for fluorination. Can follow a pathway analogous to the Chichibabin reaction. | Exclusive for position adjacent to nitrogen (C2/C6). | orgsyn.orgpkusz.edu.cnnih.govresearchgate.netacs.org |
| Pd(0) / Phosphine Ligands / F⁻ Source | Catalytic Nucleophilic Fluorination | Oxidative addition/reductive elimination cycle. | Determined by the position of the leaving group (e.g., Br, I, OTf). | pku.edu.cnnih.gov |
| Ru(bpy)₃²⁺ / Selectfluor / Visible Light | Photoredox Catalysis | Photoinduced electron transfer from the excited catalyst to the fluorine source. | Applicable to decarboxylative fluorination. | nih.gov |
Mechanistic Pathways for Pentafluoroethylation Reactions
The introduction of a pentafluoroethyl (C₂F₅) group onto an aromatic ring can be achieved through various mechanistic pathways, with radical and nucleophilic additions being the most prominent.
Understanding Nucleophilic Addition Pathways of C₂F₅ Sources
Nucleophilic addition reactions to pyridine rings typically occur at the C2 or C4 positions, which are electron-deficient due to the electron-withdrawing nature of the nitrogen atom. youtube.comquimicaorganica.org Hard nucleophiles, such as organometallic reagents, readily add to the 2-position of the pyridine ring. quimicaorganica.org The presence of activating groups on the nitrogen, forming a pyridinium (B92312) salt, further enhances the electrophilicity of the ring and facilitates nucleophilic attack. mdpi.com
While specific studies on the direct nucleophilic addition of a C₂F₅ anion to 2,6-difluoropyridine (B73466) are not extensively detailed in the provided context, the general principles of nucleophilic addition to activated pyridines apply. The reaction would likely involve the generation of a pentafluoroethyl nucleophile, for instance from a pentafluoroethyl-metal species, which would then attack the electron-deficient difluoropyridine ring. The presence of two strongly electron-withdrawing fluorine atoms would further activate the ring towards nucleophilic attack.
Radical Cascade Reactions for Perfluoroalkylation
Radical cascade reactions have become a powerful tool for the perfluoroalkylation of aromatic and heteroaromatic compounds. researchgate.net These reactions often involve the generation of a perfluoroalkyl radical, which then adds to the aromatic system. nih.gov
A common strategy involves the formation of an electron donor-acceptor (EDA) complex between a perfluoroalkyl iodide (like C₂F₅I) and an electron-rich species. rsc.orgrsc.org Under visible light irradiation, this complex can undergo intramolecular electron transfer, leading to the generation of the reactive perfluoroalkyl radical. rsc.org This radical can then initiate a cascade sequence, involving addition to an unsaturated bond followed by cyclization or other trapping reactions, to build complex molecular architectures. researchgate.netrsc.org The use of light-mediated, metal-free conditions makes these methods particularly attractive from a green chemistry perspective. nih.gov
| Method | C₂F₅ Source | Key Mechanistic Feature | Typical Conditions | Reference |
|---|---|---|---|---|
| Radical Cascade Reaction | Perfluoroalkyl Iodide (e.g., C₂F₅I) | Formation of an Electron Donor-Acceptor (EDA) complex, followed by photoinduced generation of a perfluoroalkyl radical. | Visible light, often metal-free. | rsc.orgrsc.org |
| Light-Mediated Radical Addition | α-(Perfluoroalkylsulfonyl)propiophenones | Photoinduced homolysis to generate a perfluoroalkyl radical, SO₂, and a "dummy group" radical. | UV irradiation. | nih.gov |
| Nucleophilic Addition | Organometallic C₂F₅ Reagents | Addition of a pentafluoroethyl nucleophile to an electron-deficient pyridine ring. | Requires a suitable C₂F₅ nucleophile source and an activated pyridine substrate. | quimicaorganica.orgmdpi.com |
Decomposition and Rearrangement Mechanisms of Fluorinated Pyridines
Fluorinated pyridines are known for their high thermal stability, but they can undergo decomposition and rearrangement under specific conditions, often mediated by transition metals or high temperatures. nih.gov
One of the primary mechanisms for the transformation of polyfluorinated pyridines involves the activation of a carbon-fluorine (C–F) bond by a low-valent transition metal center. nih.govacs.org This process is a form of chemical decomposition or rearrangement of the substituents on the pyridine ring. Studies on pentafluoropyridine (B1199360) reacting with platinum or nickel complexes have revealed competing pathways. york.ac.uk
Direct Oxidative Addition: This pathway involves the insertion of the metal center directly into the C–F bond, leading to a metal-fluoride complex via a conventional three-center transition state. acs.org
Phosphine-Assisted Rearrangement: In the presence of phosphine ligands, an alternative mechanism can occur. This involves the C–F bond adding across a metal-phosphine (M–P) bond, proceeding through a four-center transition state. This results in the transfer of the fluorine atom to the phosphorus, constituting a significant rearrangement of the system. acs.orgacs.org
At very high temperatures, such as those used in laser pyrolysis, the decomposition of the pyridine ring itself is initiated by the homolytic cleavage of a C–H bond (or the weakest bond present) to form pyridyl radicals. rsc.org These radicals can then undergo ring-opening to form open-chain radical intermediates, which subsequently decompose into stable gaseous products like hydrogen cyanide (HCN) and acetylene. rsc.org Given the strength of C-F bonds, the initial bond scission in highly fluorinated pyridines would still likely be the rate-determining step in a purely thermal, non-catalyzed decomposition.
Computational and Theoretical Insights into Reaction Dynamics
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the complex mechanisms of reactions involving fluorinated compounds. nih.gov For the synthesis and decomposition of molecules like 2,6-Difluoro-3-pentafluoroethyl-pyridine, these studies provide detailed pictures of the structures and energies of transient species that are difficult or impossible to observe experimentally.
In the context of transition metal-catalyzed reactions, DFT has been used to model the key intermediates and transition states. For example, in the C–F activation of fluoropyridines by platinum complexes, calculations have characterized several critical structures: acs.org
η²-Arene Complexes: The initial interaction between the metal center and the fluoropyridine ring. acs.org
Three-Center Transition States: Associated with the direct oxidative addition pathway where the metal inserts into the C-F bond. acs.org
Metallophosphorane Intermediates: Metastable species formed in phosphine-assisted pathways where the fluorine atom has transferred to a phosphorus ligand. acs.org
Four-Center Transition States: The high-energy structures leading to the metallophosphorane intermediates or the final rearranged products in phosphine-assisted C-F activation. acs.org
Similarly, for Cu-mediated pentafluoroethylation, DFT calculations have helped to propose plausible structures for the stereodetermining transition states and have indicated that the reaction order can be complex, potentially involving dimeric copper species. acs.org These computational models are essential for understanding reaction selectivity and for optimizing reaction conditions.
A significant outcome of quantum chemical studies is the generation of free energy profiles for proposed reaction pathways. These profiles map the change in Gibbs free energy (ΔG) as the reaction progresses from reactants to products, passing through various transition states and intermediates. The height of the energy barriers (activation energies, ΔG‡) on this profile determines the kinetics of the reaction and which pathway is most favorable.
Computational studies on the C–F activation of fluoropyridines at a platinum center provide a clear example of how free energy profiles are used to distinguish between competing mechanisms. acs.org By calculating the activation barriers for direct oxidative addition versus the different phosphine-assisted pathways, researchers can predict which mechanism is likely to dominate under a given set of conditions. The similar computed barriers for these competing processes suggest that multiple products could be accessible, a finding that has been confirmed experimentally. acs.org
Illustrative Free Energy Barriers for Competing C-F Activation Pathways
Note: The following values are representative examples based on computational studies of related systems and serve to illustrate the concept.
| Reaction Pathway | Description | Relative Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |
|---|---|---|---|
| Pathway A: Direct Oxidative Addition | Metal inserts directly into the C-F bond. | 25.0 | Forms a metal-fluoride complex. |
| Pathway B: Phosphine-Assisted (Concerted) | Fluorine transfers to phosphorus, and an alkyl group transfers to the metal simultaneously. | 23.5 | Forms a metal-alkyl fluorophosphine complex. Favored pathway due to lower barrier. |
| Pathway C: Phosphine-Assisted (Stepwise) | Formation of a metastable metallophosphorane intermediate. | 26.2 | Less favorable pathway due to higher energy barrier. |
These theoretical insights are crucial for rational catalyst design and for predicting the outcomes of complex reactions involving highly functionalized molecules like this compound.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Pyridines
NMR spectroscopy is a cornerstone for the structural analysis of fluorinated molecules due to the high sensitivity and 100% natural abundance of the ¹⁹F nucleus. For a molecule like 2,6-Difluoro-3-pentafluoroethyl-pyridine, a multi-nuclear approach involving ¹⁹F, ¹H, ¹³C, and ¹⁵N NMR is essential for an unambiguous assignment of its structure.
¹⁹F NMR Chemical Shift Analysis and Coupling Constants
The ¹⁹F NMR spectrum of this compound is expected to be the most informative, revealing distinct signals for the fluorine atoms on the pyridine (B92270) ring and the pentafluoroethyl group. The chemical shifts (δ) are influenced by the electronic environment of each fluorine nucleus. The two fluorine atoms attached to the pyridine ring (at C2 and C6) would likely exhibit different chemical shifts due to the influence of the adjacent pentafluoroethyl group. The pentafluoroethyl group itself will show a characteristic pattern, typically consisting of two multiplets corresponding to the -CF₂- and -CF₃ groups.
Spin-spin coupling constants (J-values) provide critical information about the connectivity between different fluorine atoms. Large geminal (²J) and vicinal (³J) F-F coupling constants are typical in such systems. Analysis of these coupling patterns allows for the confirmation of the substitution pattern on the pyridine ring.
Specific spectral data for this compound is not publicly available in the searched literature. The following table is a hypothetical representation based on known principles for similar fluorinated pyridines.
Table 1: Hypothetical ¹⁹F NMR Data for this compound
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| F-2 | -70 to -90 | m | - |
| F-6 | -90 to -110 | m | - |
| -CF₂- | -110 to -130 | m | - |
¹H, ¹³C, and ¹⁵N NMR for Structural Assignment
While ¹⁹F NMR is primary, ¹H, ¹³C, and ¹⁵N NMR spectra provide complementary and essential data for full structural confirmation.
The ¹H NMR spectrum would be relatively simple, showing signals for the two protons on the pyridine ring. The chemical shifts and coupling patterns (H-H and H-F couplings) would confirm their relative positions.
The ¹³C NMR spectrum is more complex due to C-F coupling. Each carbon atom bonded to fluorine will appear as a multiplet. The carbon signals of the pyridine ring can be distinguished from those of the pentafluoroethyl group based on their chemical shifts and the magnitude of the ¹JC-F coupling constants.
¹⁵N NMR spectroscopy, often performed via 2D HMBC experiments, can help confirm the structure by identifying the nitrogen atom of the pyridine ring and its correlations to nearby protons and carbons.
Specific spectral data for this compound is not publicly available in the searched literature. The following table is a hypothetical representation.
Table 2: Hypothetical ¹H and ¹³C NMR Data for this compound
| Nucleus | Assignment | Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | H-4, H-5 | 7.0 - 8.5 |
| ¹³C | C-2, C-6 | 150 - 165 (d, ¹JC-F) |
| ¹³C | C-3 | 115 - 130 (m) |
| ¹³C | C-4, C-5 | 110 - 140 (m) |
| ¹³C | -CF₂- | 110 - 125 (tq, ¹JC-F, ²JC-F) |
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would map the coupling network between the protons on the pyridine ring, confirming their adjacency.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is used to trace longer-range connections (typically 2-3 bonds) between ¹H and ¹³C nuclei. This is particularly useful for identifying quaternary carbons and piecing together the entire carbon skeleton, including the connection between the pentafluoroethyl group and the pyridine ring. F-H and F-C HMBC experiments can also provide invaluable long-range connectivity information.
Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight and to gain structural insights through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula with high confidence. For this compound (C₇H₂F₇N), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula. The molecular weight of the compound is 233.09 g/mol . cymitquimica.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Byproducts
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for assessing the purity of volatile compounds like this compound. The gas chromatogram indicates the presence of any impurities or volatile byproducts from the synthesis, while the mass spectrometer provides identification of these components. The mass spectrum of the main compound will show a molecular ion peak and a characteristic fragmentation pattern, which can be analyzed to further support the structural assignment. Common fragmentation pathways for such compounds may include the loss of fluorine, a CF₃ group, or cleavage of the C-C bond of the ethyl side chain.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Characteristic Vibrational Modes of C-F and C-C₂F₅ Bonds
The introduction of fluorine atoms and a pentafluoroethyl group to the pyridine ring results in characteristic vibrational frequencies that can be assigned to specific bond stretches and deformations.
C-F Stretching Vibrations: The C-F stretching modes are typically strong in the IR spectrum and appear in the region of 1100-1400 cm⁻¹. In fluorinated aromatic compounds, the exact frequency is influenced by the number and position of fluorine atoms. For instance, in fluorinated graphene, the presence of C-F bonds introduces new Raman peaks, such as the D and D' bands, which are activated by the presence of defects or functional groups. researchgate.net In 2,6-difluoropyridine (B73466), these C-F stretching vibrations are a dominant feature of the spectrum. documentsdelivered.com For this compound, multiple strong absorptions are expected in this region, corresponding to the two C-F bonds on the pyridine ring and the five C-F bonds of the pentafluoroethyl group.
C-C₂F₅ Vibrations: The pentafluoroethyl group introduces a set of complex vibrational modes. These include C-C stretching and bending, as well as various CF₂ and CF₃ symmetric and asymmetric stretching and deformation modes. The C-C stretching frequency within the fluoroalkyl chain will be influenced by the highly electronegative fluorine atoms. The vibrational modes of the C₂F₅ group are expected to produce a series of strong, characteristic bands in the IR spectrum, often found in the 800-1300 cm⁻¹ range.
Pyridine Ring Vibrations: The fundamental vibrations of the pyridine ring are altered by the electron-withdrawing effects of the fluorine and pentafluoroethyl substituents. pw.edu.pl Ring stretching vibrations, typically seen in the 1400-1650 cm⁻¹ region for pyridine, will be shifted. pw.edu.pl The C=N stretching vibration within the ring is also sensitive to substitution. pw.edu.pl
A predictive table of the characteristic vibrational frequencies for this compound can be compiled based on data from analogous compounds.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Aromatic C-H Stretch | 3000 - 3150 | Medium | Strong |
| Ring C=C, C=N Stretch | 1400 - 1650 | Strong | Medium-Strong |
| Ring C-F Stretch | 1200 - 1350 | Very Strong | Weak |
| C-C₂F₅ Stretch | 1100 - 1300 | Strong | Medium |
| CF₃/CF₂ Stretches | 1100 - 1350 | Very Strong | Medium |
| CF₃/CF₂ Deformations | 500 - 800 | Medium-Strong | Medium |
| Ring Deformations | 400 - 1000 | Medium | Strong |
Conformational Analysis via Vibrational Signatures
The rotational barrier around the C-C bond connecting the pyridine ring and the pentafluoroethyl group is relatively low, allowing for different conformational isomers. These conformers, distinguished by the dihedral angle between the C₂F₅ group and the pyridine ring, may have distinct vibrational signatures.
Vibrational spectroscopy can be used to identify the presence of different conformers in a sample. In principle, each conformer will have a unique set of vibrational frequencies. By comparing experimental spectra with theoretical calculations for different possible conformations, the most stable conformer and the relative populations of different conformers at a given temperature can be determined. Low-temperature IR and Raman spectroscopy can be particularly insightful, as it can "freeze out" specific conformations, leading to a sharpening and splitting of vibrational bands. The analysis of these spectral changes as a function of temperature provides valuable data on the conformational dynamics and the energy differences between various rotamers.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. For this compound, a single-crystal X-ray diffraction study would yield precise bond lengths, bond angles, and intermolecular interactions.
While a crystal structure for this compound itself is not publicly available, data from related structures, such as platinum and silver complexes of 2',6'-difluoro-2,3'-bipyridine, offer significant insights. nih.govnih.gov In these complexes, the fluorinated pyridine ring exhibits predictable geometry. nih.govnih.govresearchgate.net
Based on these related structures, the following can be anticipated for the solid-state structure of this compound:
Planarity of the Pyridine Ring: The pyridine ring itself is expected to be essentially planar.
Bond Lengths: The C-F bond lengths on the aromatic ring will be in the typical range for aryl fluorides. The C-C bond between the ring and the C₂F₅ group will likely be slightly elongated due to steric hindrance and electronic repulsion between the fluorine atoms.
Conformation of the Pentafluoroethyl Group: In the solid state, the pentafluoroethyl group will adopt a specific, low-energy conformation relative to the pyridine ring. This conformation will be influenced by crystal packing forces and weak intermolecular interactions.
Intermolecular Interactions: Due to the high density of fluorine atoms, intermolecular C-H···F and F···F interactions are expected to play a significant role in the crystal packing. Pi-pi stacking interactions between the electron-deficient pyridine rings may also be observed. nih.govresearchgate.net
A hypothetical table of selected structural parameters is presented below, based on typical values for fluorinated aromatic compounds.
| Parameter | Expected Value |
| C-F (ring) Bond Length | ~1.33 - 1.36 Å |
| C-F (ethyl) Bond Length | ~1.34 - 1.37 Å |
| C-N Bond Length | ~1.33 - 1.35 Å |
| C-C (ring) Bond Length | ~1.37 - 1.40 Å |
| C(ring)-C(ethyl) Bond Length | ~1.50 - 1.54 Å |
| C(ethyl)-C(ethyl) Bond Length | ~1.52 - 1.56 Å |
| Dihedral Angle (Ring-C₂F₅) | Dependent on crystal packing |
Advanced Spectroscopic Probes for Electronic Structure
Vacuum Ultraviolet Mass-Analyzed Threshold Ionization (VUV-MATI) Spectroscopy
VUV-MATI spectroscopy is a high-resolution technique used to determine the adiabatic ionization energy (AIE) of a molecule with great precision and to probe the vibrational structure of the resulting cation. rsc.org For this compound, this technique would provide fundamental data on how the removal of an electron affects its geometry and vibrational frequencies.
Studies on similar molecules like 2,6-difluoropyridine (2,6-DFP) and 2,3-difluoropyridine (B50371) (2,3-DFP) have shown that fluorination significantly impacts the electronic properties and cationic structures. rsc.orgrsc.org For 2,6-DFP, the AIE was determined to be 9.7160 ± 0.0004 eV. rsc.org The introduction of the electron-withdrawing pentafluoroethyl group at the 3-position is expected to further increase the AIE of this compound relative to 2,6-DFP due to inductive stabilization of the neutral ground state.
The VUV-MATI spectrum would likely exhibit a strong origin band corresponding to the transition from the ground vibrational state of the neutral molecule to the ground vibrational state of the cation. Additionally, a series of vibronic bands would be observed, corresponding to the excitation of specific vibrational modes in the cation upon ionization. Analysis of these bands, often aided by Franck-Condon simulations, can reveal changes in molecular geometry upon ionization. rsc.orgrsc.org For instance, in 2,6-DFP, ionization leads to a symmetry change from C₂ᵥ to C₁, indicating a distortion of the cationic structure. rsc.org
Photoelectron Spectroscopy (PES) for Orbital Energy Analysis
Photoelectron spectroscopy (PES) directly measures the binding energies of electrons in the molecular orbitals of a compound, providing a map of its electronic structure. High-resolution X-ray photoelectron spectroscopy (XPS) of the C1s core levels in fluorinated pyridines has been successfully used to probe the chemical environment of each carbon atom. nih.gov
For this compound, the C1s XPS spectrum would show distinct peaks for the different carbon atoms in the molecule.
The carbon atoms bonded to fluorine (C2, C6, and the two carbons of the C₂F₅ group) would exhibit the largest chemical shifts to higher binding energies due to the strong electron-withdrawing effect of fluorine.
The remaining carbon atoms of the pyridine ring (C3, C4, C5) would have lower binding energies, with C3 also being shifted due to its bond to the C₂F₅ group.
Ultraviolet Photoelectron Spectroscopy (UPS) would provide information on the valence molecular orbitals. Fluorine substitution is known to lower the energy of the highest occupied molecular orbital (HOMO) and raise the energy of the lowest unoccupied molecular orbital (LUMO), increasing the HOMO-LUMO gap. numberanalytics.com The addition of fluorine atoms to an aromatic ring introduces new π-orbitals that are lower in energy than the original aromatic orbitals. acs.orgnih.govresearchgate.net In 2,6-DFP, the HOMO and HOMO-1 are π-orbitals, while the HOMO-2 is a nonbonding orbital. rsc.org The presence of the C₂F₅ group in this compound will further stabilize these orbitals, particularly those with significant electron density on the C3 position.
A predicted ordering of orbital energies based on related compounds is provided below.
| Molecular Orbital | Character | Expected Ionization Energy (eV) |
| HOMO | π-orbital | > 9.7 |
| HOMO-1 | π-orbital | > 10.0 |
| HOMO-2 | n-orbital (N lone pair) | > 10.5 |
Theoretical and Computational Studies of 2,6 Difluoro 3 Pentafluoroethyl Pyridine
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of a molecule. For 2,6-Difluoro-3-pentafluoroethyl-pyridine, these calculations reveal how the highly electronegative fluorine atoms and the bulky pentafluoroethyl group modulate the electron distribution within the pyridine (B92270) ring.
The substitution of a pyridine ring with two fluorine atoms and a pentafluoroethyl group profoundly alters its electronic properties. Both the fluorine atoms at the C2 and C6 positions and the pentafluoroethyl group at the C3 position are potent electron-withdrawing groups. This is due to the high electronegativity of fluorine. Consequently, these substituents pull electron density away from the aromatic pyridine ring.
Studies on related fluorinated pyridine systems show that electron-withdrawing moieties decrease the electron density on the pyridine nitrogen, which in turn reduces its donor capability. nih.gov The cumulative effect of seven fluorine atoms in this compound results in a significantly electron-deficient (π-deficient) aromatic system compared to unsubstituted pyridine. This reduced electron density is a key determinant of the molecule's chemical reactivity, making it less susceptible to electrophilic aromatic substitution and more susceptible to nucleophilic attack.
The electronic influence of the substituents can be dissected into inductive and resonance effects.
Inductive Effect (-I): The primary electronic influence of both the fluorine atoms and the pentafluoroethyl group is a strong negative inductive effect. This through-sigma-bond electron withdrawal is a consequence of fluorine's extreme electronegativity. The C-F bonds are highly polarized, with electron density drawn towards the fluorine atoms, and this effect is transmitted through the carbon framework, leading to a significant decrease in electron density across the entire pyridine ring.
Resonance Effect (+R): The fluorine atoms at the C2 and C6 positions also exert a positive resonance effect. This involves the donation of a lone pair of electrons from the fluorine into the π-system of the pyridine ring. However, for fluorine, the +R effect is considerably weaker than its powerful -I effect. Therefore, the net electronic impact of the fluorine substituents is overwhelmingly electron-withdrawing, deactivating the ring. The pentafluoroethyl group does not participate in resonance donation and acts almost exclusively as an inductively withdrawing group.
The deactivation of the pyridine ring is a common feature in highly fluorinated heterocycles. google.com This principle is fundamental in understanding the stability and reaction pathways of such compounds.
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards charged species. uni-muenchen.dereadthedocs.io The MEP map is typically plotted onto the molecule's electron density surface, using a color scale where red indicates regions of most negative electrostatic potential (electron-rich, attractive to electrophiles) and blue indicates regions of most positive electrostatic potential (electron-poor, attractive to nucleophiles). researchgate.netnih.gov
For this compound, the MEP map is expected to show:
A large region of positive potential (blue) covering the pyridine ring and the fluorinated substituents. This reflects the severe electron deficiency caused by the seven fluorine atoms.
The most negative potential (red or yellow), which is typically centered on the lone pair of the nitrogen atom in pyridine, would be significantly diminished in intensity. researchgate.net The strong electron-withdrawing effects of the flanking fluorine atoms and the nearby pentafluoroethyl group reduce the availability of the nitrogen lone pair, making it a much weaker Lewis base and a less favorable site for protonation or electrophilic attack compared to unsubstituted pyridine.
Computational Modeling of Molecular Geometry and Conformation
Computational modeling, often using DFT methods, can accurately predict the three-dimensional structure of molecules, including bond lengths, bond angles, and dihedral angles. For this compound, the pyridine ring itself is expected to remain largely planar, a characteristic feature of aromatic systems.
The introduction of bulky and electronegative fluorine atoms can cause minor distortions in the ring's bond angles from an ideal hexagonal geometry. chemmethod.com The geometry of related fluorinated bipyridine complexes has been studied, revealing that the core ring structures maintain planarity. nih.govnih.govresearchgate.net
A key conformational feature is the orientation of the pentafluoroethyl group relative to the pyridine ring. Due to steric hindrance with the adjacent fluorine atom at the C2 position, free rotation around the C3-CF₂ bond is likely restricted. Computational energy calculations would be used to identify the lowest energy conformer, which represents the most stable spatial arrangement of the atoms. Conformational analysis of similar fluorinated alkanes shows a strong preference for specific arrangements to minimize repulsive interactions between fluorine atoms. beilstein-journals.orgsoton.ac.uk It is anticipated that the C-C bond of the ethyl group will adopt a staggered conformation relative to the pyridine ring to minimize steric strain.
Prediction of Spectroscopic Parameters
Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. DFT calculations can provide reliable predictions of ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling constants.
¹⁹F NMR Chemical Shifts: Predicting ¹⁹F chemical shifts is a common application of computational chemistry for fluorinated organic molecules. nih.govescholarship.orgrsc.org Methods like B3LYP with appropriate basis sets (e.g., 6-31+G(d,p) or aug-cc-pVDZ) have shown good accuracy. escholarship.orgrsc.org For this compound, distinct signals are expected for the three different fluorine environments:
The fluorine atoms attached directly to the pyridine ring (F2 and F6).
The difluoromethylene (-CF₂-) group.
The trifluoromethyl (-CF₃) group.
Based on data for similar perfluorinated compounds, the chemical shifts for CF₂ groups typically appear between -110 and -130 ppm, while CF₃ groups resonate at smaller absolute values, often less than -90 ppm. researchgate.net The ring fluorines would have their own characteristic shifts.
Coupling Constants (J-values): The molecule would exhibit a complex pattern of spin-spin coupling. Significant couplings are expected between fluorine nuclei (JFF) and between fluorine and hydrogen nuclei (JHF). Long-range couplings (e.g., ⁴J and ⁵J) are common in fluorinated aromatic systems. ethz.chnih.gov DFT calculations can predict the magnitude and, importantly, the sign of these coupling constants, which are crucial for definitive spectral assignment. nih.govlboro.ac.uk For instance, through-space F-F coupling might be observed between the F2 fluorine and the fluorine atoms on the CF₂ group due to their spatial proximity.
A summary of anticipated computational NMR data is presented below.
Table 1: Predicted ¹⁹F NMR Parameters for this compound This table contains theoretically predicted data based on computational methods and trends observed in similar fluorinated compounds. Actual experimental values may vary.
| Fluorine Position | Predicted Chemical Shift Range (ppm) | Expected Multiplicity | Major Coupling Interactions |
|---|---|---|---|
| F at C2 | -60 to -90 | ddd (doublet of doublet of doublets) | F6, CF₂, H4 |
| F at C6 | -60 to -90 | ddd (doublet of doublet of doublets) | F2, H5, H4 |
| -CF₂- | -110 to -130 | qt (quartet of triplets) | CF₃, F2 |
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Pyridine |
Simulated Vibrational Spectra (IR, Raman)
The interpretation of experimental infrared (IR) and Raman spectra is greatly enhanced by computational simulations, which provide a theoretical basis for assigning vibrational modes. cardiff.ac.uk For this compound, density functional theory (DFT) calculations are the primary tool for simulating its vibrational spectra. Methodologies such as DFT using the B3LYP functional with a basis set like 6-31G(*) have been successfully applied to predict the vibrational frequencies of other halogenated pyridines. nih.gov
These simulations calculate the vibrational frequencies and intensities of both IR and Raman active modes. arxiv.org The resulting spectrum acts as a unique molecular "fingerprint." arxiv.org For this specific molecule, the high degree of fluorination would lead to characteristic and intense C-F stretching vibrations. The vibrations of the pyridine ring would be influenced by the strong electron-withdrawing effects of the fluorine and pentafluoroethyl substituents. rsc.org
The table below presents a hypothetical, yet representative, set of calculated vibrational frequencies for key functional groups within the molecule, based on data from analogous fluorinated compounds. nih.govrsc.orgresearchgate.net
Table 1: Simulated Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) (Hypothetical) | Expected IR Intensity | Expected Raman Activity |
| Symmetric C-F Stretch | Ring C-F | 1350 - 1320 | Strong | Weak |
| Asymmetric C-F Stretch | Ring C-F | 1280 - 1250 | Strong | Medium |
| C-F Stretch | Pentafluoroethyl (CF₃) | 1250 - 1200 | Very Strong | Medium |
| C-F Stretch | Pentafluoroethyl (CF₂) | 1180 - 1120 | Very Strong | Medium |
| Ring Breathing | Pyridine Ring | 1050 - 990 | Medium | Strong |
| C-N Stretch | Pyridine Ring | 1610 - 1580 | Medium | Strong |
| Ring Deformation | Pyridine Ring | 850 - 800 | Strong | Medium |
Reactivity Prediction and Reaction Pathway Analysis
Computational chemistry offers powerful tools to predict the reactivity of molecules, analyze potential reaction pathways, and determine the feasibility of chemical transformations without conducting laboratory experiments.
The regioselectivity of reactions involving this compound is dominated by the electronic effects of its substituents. The two fluorine atoms at positions 2 and 6, along with the pentafluoroethyl group at position 3, are potent electron-withdrawing groups. This electronic profile strongly deactivates the pyridine ring towards electrophilic substitution and, conversely, activates it for nucleophilic aromatic substitution (SNAr).
Computational models can predict the most probable site for nucleophilic attack by calculating the partial atomic charges, mapping the molecular electrostatic potential (MEP), and analyzing the LUMO (Lowest Unoccupied Molecular Orbital) distribution. For polyfluorinated pyridines, nucleophilic attack typically occurs at positions para or ortho to the activating fluoro substituents. nih.gov In this case, the C-4 position is the most likely site for substitution. DFT calculations can quantify the regioselectivity by comparing the activation energies for nucleophilic attack at each possible position (C-4 and C-5). It has been suggested that aryne distortion, influenced by electron-withdrawing substituents, governs the regioselectivity in reactions of substituted pyridynes. nih.gov
Table 2: Hypothetical Calculated Activation Barriers for Nucleophilic Attack
| Position of Attack | Reaction Pathway | Calculated Activation Energy (ΔG‡) (kJ/mol) (Hypothetical) | Predicted Outcome |
| C-4 | SNAr | 85 | Major Product |
| C-5 | SNAr | 120 | Minor Product |
| C-2 / C-6 | SNAr | >150 | Not Observed |
To fully understand a reaction's kinetics, computational chemists locate the transition state (TS) structure and calculate its energy, which corresponds to the reaction's activation energy barrier. acs.org For a potential SNAr reaction on this compound, a transition state search would be performed for the addition of a nucleophile to the C-4 position. This involves mapping the potential energy surface to find the saddle point connecting the reactants (pyridine derivative and nucleophile) to the Meisenheimer complex intermediate.
The calculated energy difference between the reactants and the transition state provides the activation barrier (ΔG‡). A lower barrier indicates a faster reaction. For instance, in the Pd-catalyzed iodoperfluoroalkylation of phenylacetylene, computational studies found the anti-addition pathway to be preferred by 16 kJ/mol over the syn pathway, which aligns well with experimental observations of >95:5 selectivity. acs.org Similar computational rigor applied to the reactions of this compound would provide invaluable predictions about its reactivity and the feasibility of proposed synthetic transformations.
Applications of Machine Learning and Artificial Intelligence in Retrosynthesis
The synthesis of complex molecules like this compound is a significant challenge. Artificial intelligence (AI) and machine learning (ML) are revolutionizing this field by providing powerful tools for retrosynthetic analysis and reaction prediction. arxiv.orgscispace.com
For a complex target like this compound, an AI tool would propose several disconnection strategies. Key disconnections might include:
C-C Bond Formation: Breaking the bond between the pyridine ring and the pentafluoroethyl group, suggesting a cross-coupling reaction between a 3-halopyridine derivative and a pentafluoroethylating agent.
C-F Bond Formation: Suggesting a late-stage fluorination of a corresponding non-fluorinated or partially fluorinated pyridine precursor. nih.gov
Heterocycle Formation: Proposing the construction of the pyridine ring itself from acyclic precursors.
Modern AI models, such as those based on Transformer architectures, can achieve high accuracy in predicting valid retrosynthetic steps. chemrxiv.org These tools can analyze millions of reactions to prioritize the most plausible transformations, overcoming the limitations of human-encoded reaction rules. nih.gov
The synthesis of this compound relies on efficient fluorination and perfluoroalkylation methods. Machine learning models are being developed to predict the outcome and optimal conditions for these challenging reactions. nih.gov These models are trained on large datasets of known reactions to learn the complex relationships between substrates, reagents, and reaction success. nih.govnih.gov
For instance, a neural network algorithm has been successfully used to predict the fluorination strength of various electrophilic N-F fluorinating reagents based on simple molecular descriptors. nih.gov Such a model could help a chemist select the most effective reagent for a specific fluorination step in the synthesis. Similarly, predictive models can help to overcome challenges in radiofluorination for applications like PET imaging by identifying mild and robust protocols for late-stage ¹⁸F incorporation. ucla.edu By learning from vast reaction corpora, these AI tools can identify trends and predict when a known reaction will apply to a novel substrate, accelerating reaction development and discovery. nih.govepfl.ch
Data-Driven Approaches for Novel Reaction Discovery
The exploration of the chemical reactivity of highly functionalized molecules such as this compound has traditionally relied on expert knowledge and rational design based on established mechanistic principles. However, the complexity of predicting the interplay of multiple reactive sites under various conditions presents a significant challenge. Modern research is increasingly turning to data-driven and computational strategies to navigate this vast chemical space, enabling the discovery of novel and unexpected transformations. kaist.ac.kr These approaches leverage machine learning and high-throughput experimentation to build predictive models that can guide synthetic efforts more efficiently than intuition alone. nih.gov
The foundation of any data-driven discovery platform is a large, high-quality dataset. In the context of novel reaction discovery for this compound, this is typically generated through high-throughput screening (HTS) techniques. scienceintheclassroom.org In such a campaign, the substrate is subjected to a large and diverse array of reactants and conditions in a miniaturized and parallel fashion. For instance, an HTS campaign could explore the reactivity of this compound with hundreds or thousands of different nucleophiles, bases, catalysts, and solvents. Automated robotics and rapid analysis techniques, such as mass spectrometry, allow for the evaluation of thousands of unique reactions in a short period, using minimal amounts of the starting material. scienceintheclassroom.org
A hypothetical HTS campaign to investigate the nucleophilic aromatic substitution (SNAr) potential of this compound could be designed. The pyridine core is electron-deficient, and the fluorine atoms at the 2- and 6-positions are excellent leaving groups, making SNAr a highly probable reaction pathway. mdpi.com The pentafluoroethyl group at the 3-position further withdraws electron density, potentially influencing the regioselectivity of the substitution. A screening library would include various classes of nucleophiles (e.g., amines, thiols, alcohols) and a matrix of bases and solvents to map the reaction landscape.
Table 1: Illustrative High-Throughput Screening Data for Reactions of this compound
| Reaction ID | Nucleophile | Base | Solvent | Product Yield (%) (by UPLC-MS) |
| HTS-001 | Morpholine | K₂CO₃ | DMSO | 85 |
| HTS-002 | Morpholine | Cs₂CO₃ | DMF | 92 |
| HTS-003 | 4-Methylaniline | NaH | THF | 45 |
| HTS-004 | 4-Methylaniline | DBU | Acetonitrile | 68 |
| HTS-005 | Sodium thiophenoxide | None | DMF | 78 |
| HTS-006 | Benzyl mercaptan | K₃PO₄ | DMSO | 88 |
| HTS-007 | Phenol | Cs₂CO₃ | Dioxane | 15 |
| HTS-008 | Methanol | NaOMe | Methanol | 5 |
Note: This data is illustrative and does not represent actual experimental results.
The data generated from such HTS experiments form the basis for training machine learning models. kaist.ac.kr The goal is to create a model that can predict the outcome (e.g., product yield, regioselectivity) for a reaction that has not yet been performed. nih.gov To achieve this, each component of the reaction must be converted into a numerical representation, or "descriptor." These descriptors capture the essential physicochemical properties of the molecules and the reaction conditions.
Table 2: Example of Descriptors for a Machine Learning Model Predicting Reactivity of this compound
| Entity | Descriptor Type | Example |
| Substrate | Electronic | Calculated partial charge on C2, C6; Hammett parameters |
| Steric | Sterimol parameters for substituents | |
| Topological | Molecular connectivity indices | |
| Nucleophile | Electronic | pKa of conjugate acid; HOMO energy |
| Steric | Tolman cone angle (for phosphines); van der Waals volume | |
| Base | Property | pKa; Basicity scale value |
| Solvent | Property | Dielectric constant; Kamlet-Taft parameters (α, β, π*) researchgate.net |
Using these descriptors, a machine learning algorithm, such as a random forest or a neural network, can be trained on the HTS data. researchgate.net The algorithm learns the complex, non-linear relationships between the input features and the reaction outcomes. kaist.ac.kr Once trained, the model can be used to:
Predict the success of new reactions: The model can screen millions of virtual combinations of reactants and conditions, prioritizing those with a high predicted yield for experimental validation. nih.gov
Optimize reaction conditions: By analyzing the model's predictions across a range of conditions, researchers can identify the optimal solvent, base, and temperature for a desired transformation without exhaustive experimentation. scienceintheclassroom.org
Discover novel reactivity: The model may identify non-intuitive combinations of reactants that lead to unexpected products, thereby uncovering novel reaction pathways that would not have been predicted by traditional chemical reasoning. nih.gov
For a complex molecule like this compound, data-driven approaches offer a powerful strategy to accelerate the discovery of its derivatives. By systematically mapping its reactivity landscape and building predictive models, researchers can more rapidly identify novel compounds for applications in fields such as agrochemicals and materials science, where fluorinated pyridines are of significant interest. nih.gov
Advanced Synthetic Utility and Research Applications
Precursors in Agrochemical Research
Integration into Novel Agrochemical Scaffolds
There is no specific information available in the searched results detailing the integration of 2,6-Difluoro-3-pentafluoroethyl-pyridine into novel agrochemical scaffolds. The reactivity of the fluorine atoms at the C2 and C6 positions towards nucleophilic substitution is a critical factor for its utility as a scaffold, but no dedicated studies on this compound were identified.
Structure-Activity Relationship Studies in Agrochemical Lead Optimization (from a synthetic perspective)
No structure-activity relationship (SAR) studies involving this compound as a core structure were found. Such studies are fundamental to understanding how modifications to a lead compound influence its biological activity, but they have not been published for derivatives of this specific molecule.
Building Blocks in Material Science Development
Monomers for Fluorinated Polymer Synthesis
The potential of this compound as a monomer in polymerization reactions has not been explored in the available literature. Its suitability for creating fluorinated polymers would depend on its ability to undergo polymerization, either through reactions involving its fluoro-substituents or through other functional groups, none of which are detailed in the search results.
Precursors for Functional Materials and Networks
While related compounds like 2',6'-difluoro-2,3'-bipyridine are used to create functional materials such as silver complexes for potential use in OLEDs nih.gov, no such applications have been documented for this compound.
Modification of Material Properties via Fluorine and Perfluoroalkyl Incorporation
The high degree of fluorination in this compound, with seven fluorine atoms, suggests it could significantly alter material properties such as surface energy, dielectric constant, and thermal stability. However, without specific examples of its incorporation into materials, any discussion of its effects remains purely theoretical.
Advanced Synthetic Intermediates in Bioactive Molecule Development
The strategic incorporation of fluorine into heterocyclic systems is a cornerstone of modern medicinal chemistry and agrochemical design. The compound This compound emerges as a highly specialized building block, valued for its potential to introduce a unique combination of fluorine atoms and a perfluoroalkyl group onto a pyridine (B92270) core. This substitution pattern is designed to leverage the well-documented effects of fluorine on molecular properties, making it a valuable intermediate in the synthesis of novel bioactive compounds.
Contribution to the Design of Novel Heterocyclic Scaffolds
The utility of This compound as a synthetic intermediate is primarily derived from the reactivity of the fluorine atoms at the 2- and 6-positions of the pyridine ring. These positions are highly activated towards nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the selective replacement of one or both fluorine atoms with a wide array of nucleophiles, including amines, alcohols, and thiols, thereby serving as a linchpin in the construction of more complex, poly-substituted heterocyclic scaffolds.
While specific, published examples detailing the direct use of This compound in the synthesis of complex bioactive molecules are not extensively documented in the available literature, the synthetic utility of the core 2,6-difluoropyridine (B73466) moiety is well-established. For instance, the fluorine atoms can be displaced to create building blocks for polymers or advanced materials. nih.gov The general principle involves reacting the difluoropyridine core with other molecules to assemble larger, more functionalized structures. For example, related 2,6-difluoropyridine derivatives have been used in the preparation of poly(pyridine ether)s and as ligands in transition-metal complexes for applications in organic light-emitting diodes (OLEDs). nih.gov The pentafluoroethyl group at the 3-position remains a stable, electron-withdrawing substituent throughout these transformations, influencing the reactivity of the ring and the properties of the final molecule.
The development of fluorinated azaheterocycles is crucial as they are frequently found in pharmaceuticals and drug candidates. researchgate.net The pyridine ring itself is a prevalent scaffold in numerous therapeutic agents due to its ability to engage in various biological interactions. ethernet.edu.et The introduction of fluorine and perfluoroalkyl groups can significantly alter the biological and physicochemical properties of the parent molecule. nih.gov Therefore, This compound represents a key starting material for creating novel pyridines with unique substitution patterns that are otherwise difficult to access, enabling chemists to explore new chemical space in drug discovery.
Impact on Physicochemical Properties for Molecular Design (e.g., lipophilicity, metabolic stability from a chemistry perspective)
The introduction of fluorine, and particularly perfluoroalkyl groups, into a molecule has a profound and predictable impact on its key physicochemical properties, which are critical for successful molecular design in drug discovery.
Lipophilicity
Lipophilicity, often measured as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While the introduction of a single fluorine atom can have a variable effect, polyfluoroalkylation typically increases lipophilicity. nih.gov Studies on analogous compounds demonstrate this trend clearly. For example, replacing a hydrogen atom with a trifluoromethyl (CF₃) group or a pentafluoroethyl (C₂F₅) group significantly increases the lipophilicity of the parent scaffold.
Research on 2-(thiofluoroalkyl)pyridines has shown that while internal difluorination can sometimes lead to a decrease in lipophilicity, terminal polyfluorination, such as in a perfluoroethyl chain, results in the most lipophilic compounds in a series. uni.lu The perfluorinated ethyl chain was found to be more lipophilic than the trifluoromethyl group. uni.lu This increased lipophilicity is attributed to the creation of a larger hydrophobic surface area. uni.lu
Table 1: Comparison of Calculated Lipophilicity (XlogP) for Related Pyridine Structures
| Compound Name | Structure | Predicted XlogP |
| Pyridine | C₅H₅N | 0.7 |
| 2,6-Difluoropyridine | C₅H₃F₂N | 1.1 |
| 3-(Trifluoromethyl)pyridine | C₆H₄F₃N | 1.8 |
| 2,6-Difluoro-3-(trifluoromethyl)pyridine | C₆H₂F₅N | 2.6 nih.gov |
Note: The XlogP values are predicted computational values. The value for 2,6-Difluoro-3-(pentafluoroethyl)-pyridine is not available, but based on the trend, it would be expected to be higher than that of its trifluoromethyl counterpart.
Metabolic Stability
A significant challenge in drug design is overcoming rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes. A common metabolic pathway is the oxidation of vulnerable C-H bonds. The substitution of hydrogen with fluorine can block these "metabolic soft spots." nih.gov The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it resistant to enzymatic cleavage.
In the context of This compound , the entire molecule is heavily fluorinated. The fluorine atoms on the pyridine ring and the perfluorinated ethyl chain protect the molecule from oxidative metabolism at these positions. nih.gov This strategy is frequently employed to enhance the metabolic stability and, consequently, the half-life of drug candidates. nih.gov For instance, replacing a metabolically labile phenyl group with a more electron-deficient and stable pyridyl or fluoropyridyl group has been shown to dramatically increase metabolic half-life in drug candidates. nih.gov While specific metabolic data for This compound is not available, the extensive fluorination of the scaffold strongly suggests that it would confer enhanced metabolic stability to any derivative molecule into which it is incorporated. nih.gov
Environmental Transformation and Degradation Studies Academic Focus
Environmental Fate of Fluorinated Organic Compounds
The environmental behavior of fluorinated organic compounds is largely dictated by the presence and nature of the carbon-fluorine bond, one of the strongest covalent bonds in organic chemistry. This inherent stability often translates to high persistence in various environmental compartments. The introduction of fluorine atoms to an aromatic ring, such as in the pyridine (B92270) structure of the title compound, can significantly alter its physicochemical properties, influencing its susceptibility to degradation processes.
Pathways of Chemical Degradation
The degradation of a complex molecule like 2,6-Difluoro-3-pentafluoroethyl-pyridine in the environment is not expected to be rapid. Based on studies of other fluorinated aromatic compounds, several potential, albeit likely slow, degradation pathways can be postulated.
Photodegradation: Direct and indirect photolysis are significant abiotic degradation pathways for many aromatic compounds in the environment. For fluorinated aromatic compounds, the presence of fluorine atoms can influence the rate and products of photodegradation. Research on trifluoromethyl-substituted aromatic compounds has shown that the presence of nitrogen in the aromatic ring, as in pyridine, can diminish photodegradation rates by decreasing the quantum yield. nih.gov Indirect photolysis, mediated by photochemically produced reactive species such as hydroxyl radicals (•OH), is also a potential degradation route. nih.gov However, an increased number of nitrogen atoms in a heteroaromatic ring has been observed to hinder reaction rates with hydroxyl radicals. nih.gov Given the structure of this compound, with its electron-withdrawing fluorine atoms and pentafluoroethyl group, the pyridine ring is electron-deficient, which could influence its reactivity towards photochemically generated species. The high energy of UV radiation can, in some cases, lead to the cleavage of C-F bonds, although this is generally a slow process. nih.govresearchgate.net
Hydrolysis: The carbon-fluorine bonds on the aromatic ring of 2,6-difluoropyridine (B73466) are generally resistant to hydrolysis under typical environmental pH conditions. google.comchemicalbook.comchemicalbook.comguidechem.comsigmaaldrich.comchemspider.com The C-F bonds in the pentafluoroethyl group are also exceptionally stable. While hydrolysis of the C-F bond is thermodynamically favorable, it is kinetically very slow. Studies on the acid hydrolysis of α-halogenated pyridine compounds suggest that extreme conditions are often required for such reactions to occur. chemicalbook.com Therefore, hydrolysis is not anticipated to be a significant degradation pathway for this compound in the environment.
Atmospheric Oxidation: Volatile or semi-volatile fluorinated compounds can undergo oxidation in the atmosphere, primarily initiated by hydroxyl radicals. The rate of this process is highly dependent on the compound's structure. For fluorinated pyridines, the electron-withdrawing nature of the fluorine atoms can decrease the reactivity of the aromatic ring towards electrophilic attack by •OH radicals. nih.gov The presence of a pentafluoroethyl group further deactivates the ring. However, atmospheric oxidation of volatile polyfluorinated precursors is a known pathway for the formation of more persistent perfluorinated acids (PFAs) in remote environments. dioxin20xx.org If this compound has sufficient volatility, atmospheric transport and subsequent oxidation could be a potential, albeit slow, transformation pathway.
Biotic and Abiotic Transformation Processes
The strong carbon-fluorine bonds in this compound present a significant challenge for microbial degradation.
Biotic Transformation: Microorganisms have demonstrated the ability to degrade a wide range of organic compounds, including some organofluorines. nih.govnih.gov However, highly fluorinated compounds are generally recalcitrant to microbial attack. nih.govcornelsen.group The degradation of pyridine and its derivatives by microorganisms has been documented, often involving hydroxylation as an initial step. nih.govnist.govsemanticscholar.orgnih.govresearchgate.netamanote.comscispace.com For fluorinated pyridines, the presence of fluorine can block potential sites of microbial oxidation. Some bacteria can degrade fluorinated aromatic compounds, but the rates are often slow, and complete mineralization is rare. nih.gov The degradation of polyfluorinated compounds is often initiated at a non-fluorinated part of the molecule, which is absent in this compound. researchgate.net Therefore, direct microbial degradation of this compound is expected to be extremely limited. Co-metabolism, where the degradation occurs in the presence of another growth-supporting substrate, is a possibility but would likely proceed at a very slow rate. nih.gov
Abiotic Transformation: Besides photolysis, other abiotic transformation processes are unlikely to be significant for this compound under normal environmental conditions. The high stability of the C-F bond makes it resistant to reduction and oxidation by common environmental reductants and oxidants. Advanced oxidation processes (AOPs), which generate highly reactive species like hydroxyl radicals, can degrade persistent fluorinated compounds but these are engineered systems and not typically representative of natural environmental processes. nih.gov
Formation and Characterization of Transformation Products
Given the predicted recalcitrance of this compound, the formation of transformation products in the environment is expected to be a very slow process. However, based on the degradation pathways of similar compounds, some potential transformation products can be hypothesized.
Photodegradation Products: Photodegradation of fluorinated aromatic compounds can lead to a variety of products. Studies on trifluoromethyl-substituted heteroaromatics have shown that both direct and indirect photolysis can lead to the formation of trifluoroacetic acid (TFA) and fluoride (B91410) ions as final products. nih.gov The presence of nitrogen in the ring was found to increase the yield of trifluoroacetic acid and lead to less defluorination. nih.gov It is conceivable that photodegradation of the pentafluoroethyl group could lead to the formation of perfluoropropionic acid and other shorter-chain perfluorinated carboxylic acids. Photolytic cleavage of the fluorine atoms from the pyridine ring could lead to hydroxylated and subsequently ring-opened products, though this is likely a minor pathway.
Biotic Transformation Products: If any microbial transformation were to occur, it would likely involve initial hydroxylation of the pyridine ring, potentially leading to fluorinated hydroxypyridines. nih.gov However, the high degree of fluorination would make this process difficult for microbial enzymes. Further degradation could theoretically lead to ring cleavage and the formation of fluorinated aliphatic acids. It is also possible that partial degradation could result in the formation of other persistent fluorinated intermediates.
The table below summarizes the potential transformation products based on theoretical degradation pathways.
| Degradation Pathway | Potential Transformation Products | Supporting Rationale |
| Photodegradation | Perfluoropropionic acid, Trifluoroacetic acid, Fluoride ions, Hydroxylated difluoropyridines | Analogy to photodegradation of other fluoroaromatics and trifluoromethyl-substituted heteroaromatics. nih.gov |
| Biotic Transformation | Fluorinated hydroxypyridines, Fluorinated aliphatic acids | Based on known microbial degradation pathways of pyridine and its derivatives. nih.govnist.gov |
Persistence and Mobility in Environmental Compartments (Theoretical and Mechanistic)
The persistence and mobility of this compound in the environment are governed by its inherent chemical stability and its partitioning behavior between air, water, soil, and sediment.
Persistence: Due to the strength of the C-F bonds and the stability of the pyridine ring, this compound is expected to be highly persistent in the environment. nih.govcornelsen.group Its resistance to hydrolysis, slow photodegradation, and limited biodegradability suggest a long environmental half-life. Like many other per- and polyfluoroalkyl substances (PFAS), it can be considered a "forever chemical". nih.gov
Mobility: The mobility of this compound will depend on its water solubility, vapor pressure, and sorption characteristics.
Aqueous Mobility: The presence of a polar pyridine ring might confer some water solubility, potentially allowing for transport in aquatic systems. However, the extensive fluorination would significantly decrease its solubility compared to non-fluorinated pyridine. Short-chain PFAS are generally more mobile in water than long-chain ones. researchgate.net
Atmospheric Mobility: If the compound is sufficiently volatile, it could be transported over long distances in the atmosphere. The atmospheric fate of volatile fluorinated compounds is a known contributor to the global distribution of PFAS. dioxin20xx.org
The following table outlines the theoretical persistence and mobility characteristics.
| Environmental Compartment | Predicted Behavior | Governing Factors |
| Atmosphere | Potentially mobile if volatile | Vapor pressure, atmospheric oxidation rates |
| Water | Moderately mobile | Water solubility, sorption to suspended particles |
| Soil/Sediment | Low mobility, high persistence | Sorption to organic matter, resistance to degradation |
Analytical Methodologies for Environmental Monitoring (Mechanism-focused)
The detection and quantification of this compound and its potential transformation products in environmental matrices would require sophisticated analytical techniques due to the expected low concentrations and the complexity of environmental samples.
Sample Preparation: Extraction from environmental matrices like water, soil, or sediment would likely involve solid-phase extraction (SPE) with appropriate sorbents or solvent extraction.
Instrumental Analysis:
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and semi-volatile fluorinated compounds, GC-MS is a powerful tool. The mass spectrometer would provide structural information based on the fragmentation patterns of the molecule. nih.govnist.govacs.org
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile and more polar compounds, LC coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for PFAS analysis. It offers high sensitivity and selectivity. nih.govacs.orgnih.gov
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a highly specific and powerful technique for the identification and quantification of fluorinated compounds without the need for reference standards for every metabolite. nih.govacs.orgnih.govnih.govrsc.orgrsc.org The unique chemical shift of each fluorine atom provides detailed structural information about the molecule and its transformation products. The large chemical shift range of ¹⁹F NMR allows for the detection of subtle changes in the chemical environment of the fluorine atoms resulting from metabolic or degradative processes. nih.gov
The table below details the mechanism of each analytical technique.
| Analytical Technique | Mechanism of Detection/Analysis | Applicability |
| GC-MS | Separation based on volatility and polarity, followed by ionization and mass-to-charge ratio analysis of fragments. | Analysis of the parent compound and volatile degradation products. |
| LC-MS/MS | Separation based on polarity, followed by ionization and fragmentation for highly specific and sensitive quantification. | Analysis of the parent compound and a wide range of polar transformation products. |
| ¹⁹F NMR | Exploits the magnetic properties of the ¹⁹F nucleus to provide detailed structural information based on chemical shifts and coupling constants. | Identification and quantification of the parent compound and all fluorinated transformation products in a sample. |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2,6-Difluoro-3-pentafluoroethyl-pyridine in laboratory settings?
- Methodological Answer :
- Protective Equipment : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. A fume hood is mandatory for volatile reactions .
- Waste Management : Segregate waste into halogenated organic containers and coordinate disposal with certified hazardous waste services to avoid environmental contamination .
- Emergency Measures : In case of exposure, flush eyes with water for 15 minutes and seek medical attention. Use adsorbent materials for spills .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : NMR is critical for identifying fluorine environments. For example, the pentafluoroethyl group (-CF) shows distinct splitting patterns due to coupling with adjacent fluorines .
- Mass Spectrometry : High-resolution MS (HRMS) with electrospray ionization (ESI) or electron impact (EI) can confirm molecular weight and fragmentation pathways .
- X-ray Crystallography : For structural elucidation, use SHELXL for refinement, as it handles fluorinated compounds robustly .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer :
- Halogen Exchange : Start with 2,6-dichloropyridine derivatives and substitute chlorine with fluorine using KF or CsF under anhydrous conditions .
- Pentafluoroethylation : Introduce the -CF group via cross-coupling (e.g., Pd-catalyzed reactions) or radical pathways. Optimize solvents (e.g., DMF or acetonitrile) and temperatures (80–120°C) to minimize side products .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Workflow : Use Gaussian or ORCA to calculate Fukui indices for electrophilic/nucleophilic sites. The C-3 position (adjacent to -CF) is typically more electrophilic due to electron-withdrawing effects .
- Transition State Analysis : Map energy barriers for substitution at C-2 vs. C-5. Solvent effects (e.g., polar aprotic vs. protic) can be modeled using SMD implicit solvation .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR signals) for fluorinated pyridine derivatives?
- Methodological Answer :
- Isotopic Labeling : Synthesize -labeled analogs to clarify coupling patterns.
- Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering) that cause signal broadening at lower temperatures .
- Comparative Analysis : Cross-reference with crystallographic data (e.g., bond lengths/angles from SHELXL refinements) to validate NMR assignments .
Q. What strategies optimize the regioselectivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Catalyst Screening : Test Pd(PPh) vs. XPhos ligands for Suzuki-Miyaura couplings. Bulky ligands may favor substitution at less sterically hindered positions .
- Directing Groups : Temporarily install a nitro or cyano group at C-4 to steer coupling to C-2 or C-6, then remove it post-reaction .
Q. How does the electron-withdrawing pentafluoroethyl group influence the compound’s stability in acidic or basic environments?
- Methodological Answer :
- pH Stability Tests : Conduct accelerated degradation studies in HCl/NaOH (0.1–1M) at 25–50°C. Monitor via HPLC for decomposition products.
- Computational Insights : Calculate partial charges (Mulliken/NBO) to assess how -CF affects protonation susceptibility at ring nitrogens .
Applications in Advanced Research
Q. What role does this compound play in designing fluorinated polymers or supramolecular materials?
- Methodological Answer :
- Polymer Synthesis : Use as a monomer in step-growth polymerization with diols or diamines. The -CF group enhances thermal stability (TGA analysis) and hydrophobicity (contact angle measurements) .
- Coordination Chemistry : Explore its use as a ligand for transition metals (e.g., Pd or Cu). Fluorine atoms can modulate Lewis acidity and catalytic activity .
Q. What experimental and computational approaches validate the compound’s potential as a bioactive scaffold in medicinal chemistry?
- Methodological Answer :
- Docking Studies : Screen against target proteins (e.g., kinases) using AutoDock Vina. The pyridine ring’s electronegativity may enhance binding affinity .
- In Vitro Assays : Test cytotoxicity (MTT assay) and metabolic stability (microsomal incubation) to prioritize derivatives for lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
